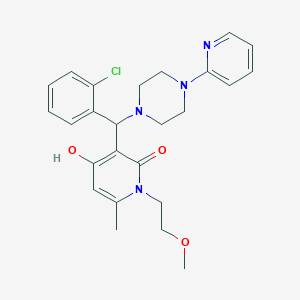
3-((2-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-((2-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one" is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains several functional groups, including a chlorophenyl group, a pyridinyl piperazine moiety, a hydroxy group, and a methoxyethyl group attached to a pyridinone core. These features suggest potential for interactions with biological targets, as well as interesting spectroscopic and structural characteristics.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with basic heterocyclic compounds and employing techniques such as Michael addition, chlorination, and condensation reactions. For instance, a similar compound was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound, followed by further functionalization . Another related synthesis involved chlorination of an amino methyl pyridine followed by condensation with piperidine . These methods indicate that the synthesis of the compound would likely involve similar strategies, employing careful control of reaction conditions to ensure the correct functional groups are introduced at the appropriate positions on the molecule.
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been studied using X-ray crystallography, which provides detailed information about the three-dimensional arrangement of atoms within the crystal lattice . Density functional theory (DFT) calculations are also commonly used to predict molecular geometry, electronic structure, and various molecular properties, such as hyperpolarizability and molecular electrostatic potential . These studies are crucial for understanding the conformational preferences of the molecule and the potential for intermolecular interactions, which can influence its reactivity and binding to biological targets.
Chemical Reactions Analysis
The reactivity of such compounds can be influenced by the presence of various substituents that can participate in chemical reactions. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution, while the piperazine ring could be involved in reactions with electrophiles due to its nitrogen atoms. The hydroxy group could form hydrogen bonds or be involved in dehydration reactions. The molecular structure and electronic distribution, as analyzed by DFT and NMR studies, can provide insights into the most reactive sites within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple heteroatoms and functional groups suggests a capacity for forming hydrogen bonds, which could affect its solubility and melting point. The compound's spectroscopic properties, such as NMR chemical shifts and vibrational wavenumbers, can be experimentally determined and compared with theoretical predictions to confirm the structure . Additionally, the compound's stability and reactivity can be assessed using natural bond orbital analysis, which provides information on hyperconjugative interactions and charge delocalization .
Aplicaciones Científicas De Investigación
Metabolic Studies
- 3-((2-Chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one has been studied for its metabolic properties. For instance, a dopamine D(4)-selective antagonist, which shares structural similarities with this compound, was investigated for its metabolism in rats, monkeys, and humans. The study identified major metabolic pathways, including N-dealkylation and formation of a novel mercapturic acid adduct (Zhang et al., 2000).
Antimicrobial Activity
- Research on derivatives of pyridine, which is a component of the chemical structure, showed variable and modest antimicrobial activity against bacteria and fungi. This suggests potential applications in antimicrobial research (Patel, Agravat, & Shaikh, 2011).
Structural Analysis
- The crystal structures of related compounds have been analyzed to understand their molecular arrangement and interactions. Such studies can provide insights into the compound's properties and potential applications in material science and pharmaceuticals (Ullah & Altaf, 2014).
Anticonvulsant Activities
- Derivatives of this compound have been synthesized and evaluated for their potential anticonvulsant activities. Studies have shown promising results, indicating its potential in developing treatments for convulsive disorders (Aytemir, Çalış, & Özalp, 2004).
Cognitive Enhancement
- Some derivatives have been studied for their effects on learning and memory facilitation in mice, suggesting potential applications in cognitive enhancement or treatment of cognitive disorders (Li Ming-zhu, 2012).
Insecticidal Properties
- Pyridine derivatives have been investigated for their toxicity against certain insects, indicating potential use in developing new insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Propiedades
IUPAC Name |
3-[(2-chlorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4O3/c1-18-17-21(31)23(25(32)30(18)15-16-33-2)24(19-7-3-4-8-20(19)26)29-13-11-28(12-14-29)22-9-5-6-10-27-22/h3-10,17,24,31H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNALBDIQPJHDBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=CC=C2Cl)N3CCN(CC3)C4=CC=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

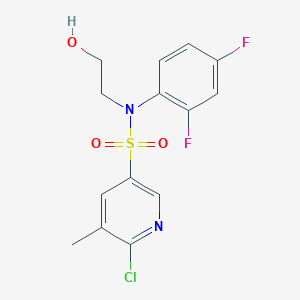
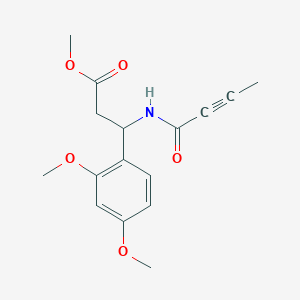
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B3006118.png)
![4-[[[(E)-2-(4-Fluorophenyl)ethenyl]sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B3006121.png)

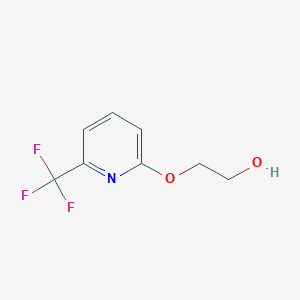
![(R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B3006125.png)
![1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone](/img/structure/B3006127.png)
![3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B3006129.png)
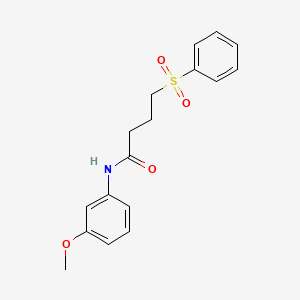


![N-allyl-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3006138.png)
![(2,5-Dimethylfuran-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B3006139.png)